molecular formula C11H13N3 B11904727 1-(Pyridin-3-yl)piperidine-4-carbonitrile

1-(Pyridin-3-yl)piperidine-4-carbonitrile

Cat. No.: B11904727
M. Wt: 187.24 g/mol
InChI Key: ZRHMGGGMELPMOF-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)piperidine-4-carbonitrile is a heterocyclic compound that features a piperidine ring substituted with a pyridine ring at the third position and a nitrile group at the fourth position

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)piperidine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-bromopyridine with piperidine-4-carbonitrile under suitable conditions. The reaction typically requires a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to achieve the desired product .

Chemical Reactions Analysis

1-(Pyridin-3-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.

    Substitution: The compound can undergo substitution reactions where the pyridine ring or the piperidine ring is functionalized with different substituents using reagents like halogens or alkylating agents.

Scientific Research Applications

1-(Pyridin-3-yl)piperidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-(Pyridin-3-yl)piperidine-4-carbonitrile can be compared with similar compounds such as:

This compound stands out due to its specific combination of the pyridine and piperidine rings along with the nitrile group, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1-pyridin-3-ylpiperidine-4-carbonitrile

InChI

InChI=1S/C11H13N3/c12-8-10-3-6-14(7-4-10)11-2-1-5-13-9-11/h1-2,5,9-10H,3-4,6-7H2

InChI Key

ZRHMGGGMELPMOF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C#N)C2=CN=CC=C2

Origin of Product

United States

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